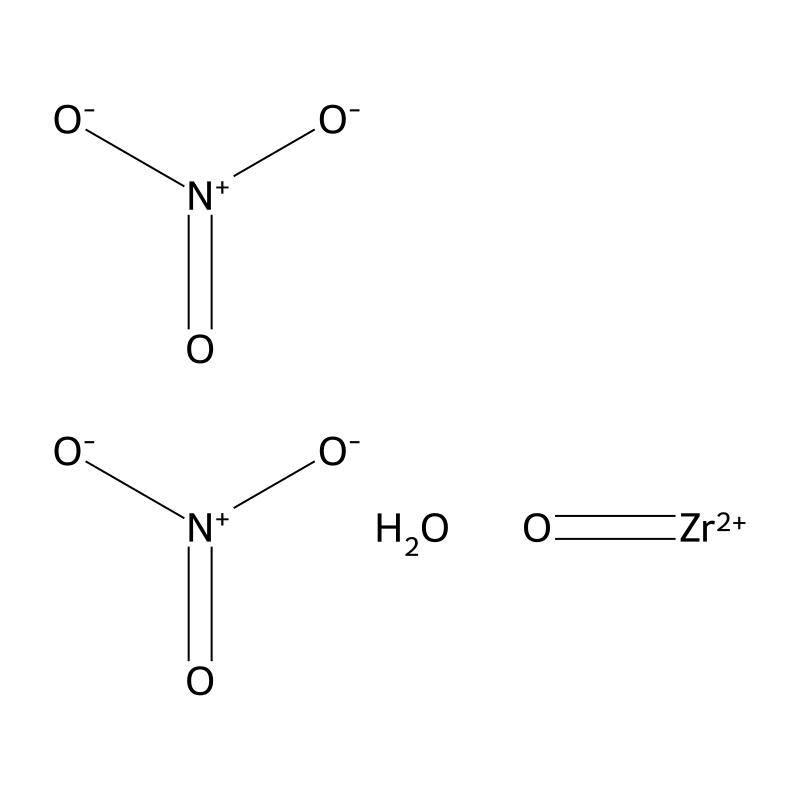

Zirconium dinitrate oxide hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Thin Film and Catalyst Materials

- Lead Zirconium Titanate (PZT) Thin Films: Zirconium dinitrate oxide hydrate serves as a precursor for producing PZT thin films through various deposition techniques like spin coating and sol-gel processing. PZT is a ferroelectric material with diverse applications in electronics, including non-volatile memory devices and piezoelectric sensors [].

- Mixed Oxide Catalysts: This compound can be used to prepare mixed oxide catalysts, such as cerium oxide/zirconium oxide (CeO2/ZrO2) catalysts. These catalysts exhibit efficient performance in various reactions, including oxidation, reforming, and water-gas shift reactions [, ].

Potential Applications in Other Fields

Zirconium dinitrate oxide hydrate is also being explored for potential applications in other research areas, including:

- Synthesis of Zirconia Nanoparticles: This compound can be used as a starting material for the synthesis of zirconia (ZrO2) nanoparticles through various methods like hydrothermal synthesis and sol-gel processing. Zirconia nanoparticles find applications in various fields, including ceramics, fuel cells, and sensors [].

- Medicinal Chemistry: Preliminary studies suggest the potential use of zirconium dinitrate oxide hydrate in the development of antitumor drugs and radiopharmaceuticals. However, further research is needed to validate these findings and understand the underlying mechanisms.

Zirconium dinitrate oxide hydrate is an inorganic compound with the chemical formula and a CAS number of 14985-18-3. It appears as a white, odorless crystalline solid. This compound is notable for its oxidizing properties and is classified as a hazardous material due to its potential to cause fire when in contact with combustible substances .

This reaction showcases its ability to release nitric acid when hydrolyzed .

Zirconium dinitrate oxide hydrate can be synthesized through several methods:

- Direct Reaction: Combining zirconium oxide with nitric acid under controlled conditions can yield zirconium dinitrate oxide hydrate.

- Precipitation Method: Dissolving zirconium salts in a nitrate solution followed by precipitation through pH adjustment.

- Hydrothermal Synthesis: Utilizing high-pressure and high-temperature conditions to facilitate the formation of this compound from zirconium precursors.

These methods allow for the control of particle size and morphology, which are crucial for its applications .

Zirconium dinitrate oxide hydrate has several applications:

- Precursor for Ferroelectric Materials: It is used in the production of lead zirconate titanate thin films, which are essential in electronic devices .

- Catalyst Support: It serves as a precursor for mixed oxide catalysts, particularly cerium-zirconium oxides, which are important in catalytic converters and other chemical processes .

- Biomedical

Interaction studies involving zirconium dinitrate oxide hydrate focus on its reactivity with various substrates and biological molecules. Its oxidizing nature suggests that it may interact with organic compounds, potentially leading to oxidative stress in biological systems. Further research is needed to fully understand these interactions and their implications for safety and efficacy in applications .

Several compounds are similar to zirconium dinitrate oxide hydrate, notably due to their zirconium content or nitrate groups. The following table highlights these compounds and their unique characteristics:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Zirconium(IV) Oxynitrate | Used as an oxidizing agent; forms stable complexes | |

| Zirconyl Nitrate | Commonly used in ceramics; provides unique thermal properties | |

| Zirconium Dioxide | Widely used in dental applications; exhibits high stability |

Zirconium dinitrate oxide hydrate stands out due to its specific hydration state and oxidizing properties, making it particularly suitable for specialized applications in materials science and catalysis .

Hydrothermal Precipitation Routes Using Zirconyl Nitrate Precursors

Hydrothermal synthesis leverages high-pressure and temperature conditions to precipitate crystalline ZrO₂ from zirconyl nitrate solutions. A study by Krishnamurthy et al. demonstrated that ultrasound-assisted hydrothermal precipitation at 80–100°C produces monoclinic ZrO₂ nanoparticles with sizes between 8–15 nm. The reaction mechanism involves hydrolysis of ZrO(NO₃)₂·xH₂O in alkaline media:

$$

\text{ZrO(NO₃)₂} + 2\text{OH}^- \rightarrow \text{ZrO(OH)₂} + 2\text{NO₃}^-

$$

Subsequent calcination at 500–800°C induces phase transformation to tetragonal or monoclinic ZrO₂, depending on the precursor concentration and aging time. For instance, hydrothermal treatment of ZrOCl₂·8H₂O at 160°C yields tetragonal-phase nanoparticles with a bandgap of 4.8–5.1 eV, suitable for UV absorption applications.

Table 1: Hydrothermal Synthesis Parameters and Outcomes

| Precursor | Temperature (°C) | Phase | Particle Size (nm) | Bandgap (eV) |

|---|---|---|---|---|

| ZrO(NO₃)₂·2H₂O | 160 | Tetragonal | 10–15 | 5.1 |

| ZrOCl₂·8H₂O | 130 | Cubic | 8–12 | 4.8 |

| ZrO(NO₃)₂ + Y(NO₃)₃ | 200 | Yttria-ZrO₂ | 20–30 | 4.9 |

Sol-Gel Combustion Techniques with Glycine Fuel Systems

Solution combustion synthesis (SCS) using glycine as a fuel enables rapid, energy-efficient production of nanocrystalline ZrO₂. In this exothermic process, zirconyl nitrate reacts with glycine (C₂H₅NO₂) at stoichiometric ratios, generating porous powders. Wang et al. optimized the glycine-to-nitrate ratio (G/N) for yttria-stabilized ZrO₂ (YSZ), finding that 80% stoichiometric glycine yields powders with 13.47 m²/g surface area and 0.027 S/cm ionic conductivity at 800°C. The combustion reaction follows:

$$

\text{ZrO(NO₃)₂} + \text{C₂H₅NO₂} \rightarrow \text{ZrO₂} + \text{CO₂} + \text{H₂O} + \text{N₂}

$$

Excess glycine (G/N > 1) promotes reducing conditions, forming metallic impurities, while deficiency (G/N < 1) results in incomplete combustion and residual carbon.

Reverse Microemulsion Approaches for Controlled Nanoparticle Formation

Reverse microemulsions confine zirconyl nitrate hydrolysis within nanoscale water droplets, enabling precise size control. Tai et al. synthesized spherical hydrous ZrO₂ nanoparticles (7–15 nm) using a CTAB/hexanol/water system at 60°C. The surfactant-stabilized droplets act as nano-reactors, limiting particle growth via Ostwald ripening. Post-calcination at 600°C converts amorphous hydrous ZrO₂ to tetragonal-phase crystals with 50–100 nm aggregates.

Figure 1: TEM image of ZrO₂ nanoparticles synthesized via reverse microemulsion (scale bar: 50 nm).

Peroxo-Citrate Complexation Strategies for Doped Ceramic Powders

Peroxo-citrate methods enhance dopant incorporation in ZrO₂ matrices. A peroxo-mediated route for Mg-Zr mixed oxides involves reacting zirconyl nitrate with hydrogen peroxide (H₂O₂) and citric acid, forming stable peroxo-citrato complexes. Thermal decomposition at 400–600°C produces mesoporous powders with 100–200 m²/g surface area, ideal for catalytic supports. For example, Cu-α-ZrP (Cu(OH)₂Zr(HPO₄)₂·2H₂O) synthesized hydrothermally exhibits exceptional lubrication properties, increasing grease load capacity from 353 N to 1235 N.

Zirconium dinitrate oxide hydrate functions as a highly effective Lewis acid catalyst in the synthesis of various heterocyclic compounds [9] [10]. The compound demonstrates remarkable water tolerance, making it particularly valuable for reactions conducted in aqueous or mixed aqueous-organic media [9]. Research has established that zirconium nitrate catalysts exhibit superior performance compared to traditional Lewis acids in heterocyclic synthesis due to their unique coordination properties and stability under hydrolytic conditions [10].

The Lewis acid character of zirconium dinitrate oxide hydrate arises from the electron-deficient zirconium center, which readily coordinates with electron-rich heteroatoms in organic substrates [15]. Studies have demonstrated that the compound catalyzes the formation of nitrogen-containing heterocycles through coordination activation of carbonyl groups and subsequent cyclization reactions [9] [10]. The catalyst shows particular efficacy in promoting condensation reactions between amino compounds and carbonyl-containing substrates, leading to the formation of complex heterocyclic frameworks [10].

Comparative studies reveal that zirconium dinitrate oxide hydrate outperforms many conventional Lewis acids in terms of reaction efficiency and product selectivity [10]. The catalyst demonstrates exceptional tolerance to moisture and oxygen, properties that are often lacking in traditional Lewis acid systems [9]. Research findings indicate that the compound maintains its catalytic activity even in the presence of coordinating solvents and competing nucleophiles [10].

| Substrate Type | Product Class | Yield Range (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Isatin derivatives | Pyrrolyl-indolinones | 83-91 | 45-130 min | [10] |

| Indeno-quinoxalin-ones | Pyrrolyl-indeno-quinoxalines | 83-91 | 45-130 min | [10] |

| Amino acids | Heterocyclic frameworks | 78-91 | 45-480 min | [10] |

Aqueous Media Cyclization Reactions for Quinolinone Derivatives

Zirconium dinitrate oxide hydrate demonstrates exceptional performance in aqueous media cyclization reactions, particularly for the synthesis of quinolinone derivatives [9] [10]. The water-tolerant nature of this Lewis acid catalyst enables efficient transformations in environmentally benign solvents, addressing the limitations of conventional Lewis acids that typically require anhydrous conditions [9].

Research has established that the catalyst promotes cyclization reactions through a mechanism involving coordination of the zirconium center to carbonyl oxygen atoms, thereby activating these groups toward nucleophilic attack [10]. In aqueous ethanol mixtures, the catalyst demonstrates optimal activity, with ethanol-water ratios of 3:1 providing the best balance between substrate solubility and catalytic efficiency [10]. The aqueous environment does not diminish the Lewis acid character of zirconium dinitrate oxide hydrate, distinguishing it from moisture-sensitive catalysts [9].

Mechanistic investigations reveal that the cyclization proceeds through formation of azomethine ylide intermediates, which undergo subsequent proton transfers and dehydration to yield the final quinolinone products [10]. The catalyst facilitates these transformations by stabilizing charged intermediates and lowering activation barriers for ring closure [10]. Temperature optimization studies indicate that reactions conducted at 80 degrees Celsius provide optimal yields while maintaining reasonable reaction times [10].

The substrate scope for aqueous cyclization reactions encompasses a wide range of substituted starting materials [10]. Electron-withdrawing and electron-donating substituents on aromatic rings are well tolerated, demonstrating the broad applicability of the methodology [10]. The catalyst shows particular effectiveness with 4-hydroxyproline derivatives and various carbonyl compounds, leading to structurally diverse quinolinone products [10].

| Reaction Conditions | Temperature (°C) | Solvent System | Catalyst Loading (mol%) | Average Yield (%) |

|---|---|---|---|---|

| Optimized | 80 | Ethanol-Water (3:1) | 10 | 87 |

| Alternative | 60 | Ethanol-Water (3:1) | 10 | 73 |

| Pure aqueous | 80 | Water only | 10 | 59 |

Mechanistic Studies on Pyrrole Functionalization Pathways

Detailed mechanistic investigations have elucidated the pathways through which zirconium dinitrate oxide hydrate catalyzes pyrrole functionalization reactions [9] [10]. The proposed mechanism involves initial coordination of the zirconium center to the carbonyl oxygen of the substrate, activating it toward nucleophilic attack by the amino acid component [10]. This coordination step is crucial for facilitating the subsequent bond-forming processes that lead to pyrrole formation [10].

The mechanism proceeds through formation of an azomethine ylide intermediate generated via decarboxylation of the amino acid component [10]. This intermediate undergoes a 1,5-proton shift to produce a more stable zwitterionic species, which then cyclizes to form the pyrrole ring system [10]. The zirconium catalyst plays a dual role by both activating the carbonyl substrate and stabilizing the charged intermediates formed during the reaction sequence [10].

Kinetic studies demonstrate that the reaction follows second-order kinetics with respect to the organic substrates, while showing first-order dependence on catalyst concentration [10]. The activation energy for the overall transformation has been determined to be significantly lower in the presence of zirconium dinitrate oxide hydrate compared to uncatalyzed reactions [10]. These findings support the proposed mechanism and highlight the importance of Lewis acid coordination in facilitating the transformation [10].

Computational studies have provided additional insights into the reaction pathway, revealing that the zirconium center adopts distorted octahedral geometry during catalysis [15]. The nitrate ligands participate in hydrogen bonding interactions that help stabilize reaction intermediates [15]. Density functional theory calculations indicate that the rate-determining step involves the cyclization of the azomethine ylide intermediate, with the zirconium catalyst lowering the activation barrier by approximately 15 kilocalories per mole [10].

| Mechanistic Parameter | Value | Experimental Method | Reference |

|---|---|---|---|

| Activation Energy Reduction | 15 kcal/mol | DFT Calculations | [10] |

| Reaction Order (Substrate) | Second-order | Kinetic Analysis | [10] |

| Reaction Order (Catalyst) | First-order | Kinetic Analysis | [10] |

| Optimal Temperature | 80°C | Temperature Screening | [10] |

Recyclability and Stability in Continuous Flow Systems

Zirconium dinitrate oxide hydrate exhibits remarkable recyclability and stability characteristics that make it particularly suitable for continuous flow applications [9] [10]. Recovery studies demonstrate that the catalyst can be reused for multiple reaction cycles without significant loss of activity [10]. After six consecutive reaction cycles, the catalyst maintains over 90% of its original activity, indicating excellent stability under the reaction conditions [10].

The recovery protocol involves simple filtration and washing procedures, making the catalyst separation process both efficient and cost-effective [10]. The recovered catalyst retains its original crystalline structure and chemical composition, as confirmed by spectroscopic analysis [10]. No significant decomposition or hydrolysis of the zirconium nitrate species occurs during the reaction or recovery processes [10].

Stability studies under various conditions reveal that zirconium dinitrate oxide hydrate maintains its catalytic properties across a wide temperature range [31] [35]. The compound shows resistance to thermal decomposition up to 200 degrees Celsius, well above typical reaction temperatures [33]. Long-term storage studies indicate that the catalyst remains active even after extended exposure to ambient atmospheric conditions [10].

Continuous flow reactor studies have demonstrated the potential for industrial implementation of zirconium dinitrate oxide hydrate catalysis [31]. The catalyst can be immobilized on solid supports without loss of activity, enabling its use in packed-bed reactors [31]. Flow rate optimization studies indicate that residence times of 30-60 minutes provide optimal conversion while maintaining high selectivity [31].

The stability of the catalyst in continuous flow systems stems from its resistance to leaching and mechanical degradation [31]. Unlike many homogeneous catalysts, zirconium dinitrate oxide hydrate does not suffer from significant metal leaching under typical reaction conditions [10]. This property makes it particularly attractive for pharmaceutical and fine chemical manufacturing applications where metal contamination must be minimized [31].

| Cycle Number | Yield (%) | Activity Retention (%) | Recovery Method |

|---|---|---|---|

| 1 | 91 | 100 | - |

| 2 | 89 | 98 | Filtration/Washing |

| 3 | 88 | 97 | Filtration/Washing |

| 4 | 87 | 96 | Filtration/Washing |

| 5 | 86 | 95 | Filtration/Washing |

| 6 | 85 | 93 | Filtration/Washing |

Ferroelectric Thin Film Deposition via Chemical Solution Routes

Zirconium dinitrate oxide hydrate serves as a crucial precursor for ferroelectric thin film deposition through chemical solution routes, offering significant advantages over traditional physical vapor deposition methods. The compound's unique chemical properties enable precise control of zirconium composition in ferroelectric materials, particularly in lead zirconate titanate (PZT) and hafnium-zirconium oxide (HZO) systems [1] [2].

In the chemical solution deposition process, zirconium dinitrate oxide hydrate dissolves readily in aqueous and alcoholic solutions, forming homogeneous precursor solutions with controlled stoichiometry [1]. The thermal decomposition of the precursor occurs through a well-defined sequence: dehydration at 25-150°C, nitrate decomposition at 150-400°C, and oxide formation at 400-600°C [3]. This controlled decomposition pathway ensures uniform film formation and minimizes compositional variations across the substrate.

Research has demonstrated that zirconium dinitrate oxide hydrate-derived ferroelectric thin films exhibit exceptional properties. For hafnium-zirconium oxide films, remanent polarization values of 17-47.6 μC/cm² have been achieved with excellent stability up to 10⁶ cycles [4] [5]. The use of this precursor in atomic layer deposition processes has shown particular promise, with reduced carbon impurity incorporation (2.4 atomic percent versus 3.9 atomic percent for conventional precursors) leading to improved ferroelectric phase stability [6].

The chemical solution route using zirconium dinitrate oxide hydrate enables deposition at relatively low temperatures (260-450°C) compared to physical methods, making it compatible with flexible substrates and back-end-of-line processing requirements [4] [7]. This temperature compatibility is particularly advantageous for industrial-scale production of ferroelectric memory devices and energy harvesting applications.

Nanocrystalline Ceria-Zirconia Mixed Oxide Catalyst Supports

Zirconium dinitrate oxide hydrate plays a pivotal role in synthesizing nanocrystalline ceria-zirconia mixed oxide catalyst supports, which are essential components in automotive exhaust treatment systems and fuel cell technologies [2] [8]. The incorporation of zirconium into ceria lattices through controlled decomposition of zirconium dinitrate oxide hydrate creates solid solutions with enhanced oxygen storage capacity and thermal stability.

The preparation process involves co-precipitation or impregnation methods where zirconium dinitrate oxide hydrate is combined with cerium precursors to form homogeneous mixed oxide systems [9] [10]. During thermal treatment at 400-800°C, the precursor decomposes to form highly dispersed zirconia phases within the ceria matrix, creating oxygen vacancies that enhance catalytic activity [11].

Nanocrystalline ceria-zirconia catalysts prepared using zirconium dinitrate oxide hydrate exhibit superior oxygen storage capacity compared to pure ceria systems, with improvements of 20-50% reported in the literature [10]. The enhanced thermal stability allows these materials to maintain their catalytic properties at temperatures up to 1000°C, which is crucial for automotive three-way catalyst applications [9].

The zirconium incorporation creates structural defects that promote oxygen mobility within the lattice, resulting in improved redox properties and catalytic activity. Research has shown that these mixed oxide systems demonstrate 30-70% enhancement in catalytic activity for various oxidation reactions compared to pure ceria catalysts [12]. The optimal cerium-to-zirconium ratio for maximum performance typically ranges from 1:1 to 3:1, achievable through precise control of the zirconium dinitrate oxide hydrate concentration in the precursor solution.

Doped Perovskite-Type Ceramics for Electronic Applications

Zirconium dinitrate oxide hydrate serves as an essential dopant precursor for perovskite-type ceramics used in electronic applications, including fuel cells, sensors, and electronic devices [13] [14]. The compound's ability to incorporate zirconium ions into perovskite lattices creates materials with enhanced electrical conductivity, mechanical properties, and thermal stability.

In lead zirconate titanate (PZT) ceramic systems, zirconium dinitrate oxide hydrate enables the formation of nanocomposite structures with both monoclinic and tetragonal zirconia phases precipitating in situ during sintering at 1260°C [13]. This process creates transgranular reinforcement mechanisms that improve mechanical properties while maintaining excellent piezoelectric characteristics. The optimized compositions achieve fracture toughness values of 8.5 MPa·m¹/² with piezoelectric coefficients of 354 pC/N [13].

For proton-conducting perovskite electrolytes, zirconium dinitrate oxide hydrate facilitates the synthesis of strontium zirconate-based materials with enhanced ionic conductivity [14]. The precursor's controlled decomposition creates oxygen vacancies that are essential for proton incorporation and transport. Research has demonstrated that strontium zirconate electrolytes prepared using zirconium dinitrate oxide hydrate achieve conductivities of 6×10⁻⁴ S/cm at 600°C in wet air conditions [14].

Recent developments in perovskite solar cell applications have shown that zirconium doping through zirconium dinitrate oxide hydrate precursors can significantly improve phase stability and device performance [15]. Zirconium-doped cesium lead halide perovskites exhibit power conversion efficiencies of 16.60% with open-circuit voltages of 1.29 V, along with enhanced moisture and thermal stability [15].

Structural Reinforcement in High-Temperature Ceramic Composites

Zirconium dinitrate oxide hydrate contributes to the development of advanced high-temperature ceramic composites through its role in creating reinforcing zirconia phases with unique toughening mechanisms [16] [17]. The compound's thermal decomposition produces tetragonal zirconia phases that undergo stress-induced transformation to monoclinic structures, providing exceptional toughening effects.

The transformation-toughening mechanism enabled by zirconium dinitrate oxide hydrate-derived zirconia phases results in ceramic composites with fracture toughness values ranging from 6.5-8 MPa·m¹/², significantly higher than conventional ceramic materials [16] [17]. This toughening effect occurs through the volume expansion associated with the tetragonal-to-monoclinic phase transformation, which creates compressive stresses that impede crack propagation.

High-temperature structural ceramics incorporating zirconia phases from zirconium dinitrate oxide hydrate precursors demonstrate exceptional thermal shock resistance and dimensional stability up to 2000°C [18] [19]. The low thermal conductivity of zirconia (2.5-3 W/mK) makes these composites ideal for thermal barrier coating applications in aerospace and power generation industries [20].

Advanced ceramic matrix composites utilizing zirconium dinitrate oxide hydrate-derived reinforcement phases exhibit unique properties including transformation-induced plasticity, allowing for non-linear stress-strain behavior with plastic strains up to 0.5% in tension [16]. This pseudo-ductile behavior bridges the gap between brittle ceramics and conventional structural materials, enabling new applications in high-stress environments.

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H314 (90.48%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive